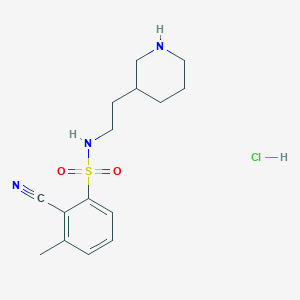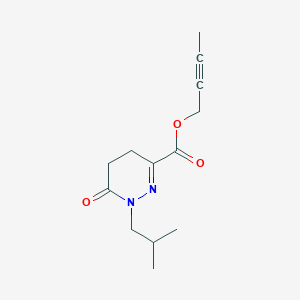![molecular formula C12H15N3OS B7632589 3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DMST and is a member of the triazole family of compounds. DMST has been found to exhibit a wide range of biochemical and physiological effects, making it an ideal candidate for further research.
Mécanisme D'action
The mechanism of action of DMST is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. DMST has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
DMST has been found to exhibit a wide range of biochemical and physiological effects, including its ability to reduce inflammation, inhibit cancer cell growth, and exhibit antimicrobial activity. DMST has also been found to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMST in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it an ideal candidate for further research in various fields. However, one of the limitations of DMST is its complex synthesis process, which can make it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on DMST, including its potential use as a therapeutic agent for the treatment of various diseases. DMST has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for further research in these areas. Additionally, future research could focus on developing more efficient synthesis methods for DMST, which would allow for larger quantities of the compound to be produced for use in experiments.
Méthodes De Synthèse
The synthesis of DMST involves the reaction of 3-methylbenzyl chloride with sodium hydride and dimethylformamide to produce 3-methylbenzyl sodium. This compound is then reacted with 1,2,4-triazole in the presence of sulfur dioxide to produce DMST. The synthesis of DMST is a complex process that requires careful control of reaction conditions to ensure high yields.
Applications De Recherche Scientifique
DMST has been found to exhibit a wide range of scientific research applications, including its use as a potential therapeutic agent for the treatment of various diseases. DMST has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it an ideal candidate for further research in these areas.
Propriétés
IUPAC Name |
3,4-dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-5-4-6-11(7-9)17(16)8-12-14-13-10(2)15(12)3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYPNBHORPGGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)CC2=NN=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7632541.png)

![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(dimethylamino)-2,3-dihydroinden-1-yl]methanone](/img/structure/B7632564.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)
![N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide](/img/structure/B7632577.png)

![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
